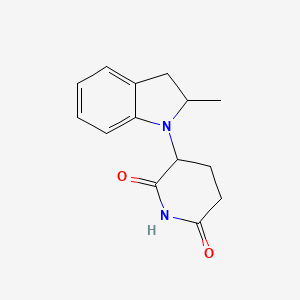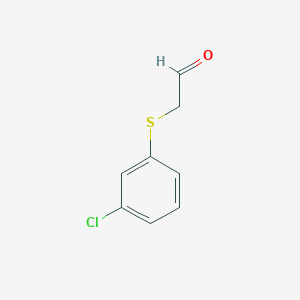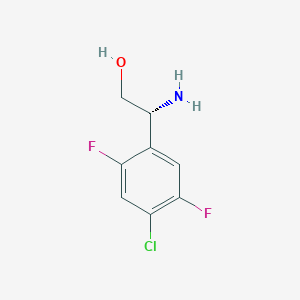
3-(Isoquinolin-5-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-5-yl)propanal is an organic compound with the molecular formula C12H11NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The compound features an isoquinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propanal typically involves the following steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses β-arylethylamine and carbonyl compounds under acidic conditions to produce tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide derivatives under strong alkaline conditions to form isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium, copper, and nickel are commonly used in these processes to facilitate the cyclization and condensation reactions required for isoquinoline synthesis .
化学反応の分析
Types of Reactions
3-(Isoquinolin-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.
Major Products Formed
Oxidation: 3-(Isoquinolin-5-yl)propanoic acid.
Reduction: 3-(Isoquinolin-5-yl)propanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
3-(Isoquinolin-5-yl)propanal has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Isoquinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 3-(Isoquinolin-5-yl)propanal is primarily related to its interactions with biological targets such as enzymes and receptors. The isoquinoline ring system can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, isoquinoline derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, they can modulate neurotransmitter receptors, making them potential candidates for neurological research .
類似化合物との比較
Similar Compounds
3-(Isoquinolin-5-yl)propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group.
3-(Isoquinolin-5-yl)propanol: This compound is the reduced form of 3-(Isoquinolin-5-yl)propanal, containing an alcohol group.
Uniqueness
This compound is unique due to its aldehyde functional group, which makes it a versatile intermediate for further chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-isoquinolin-5-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-9H,2,5H2 |
InChIキー |
COUXWTUDXMJXBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)



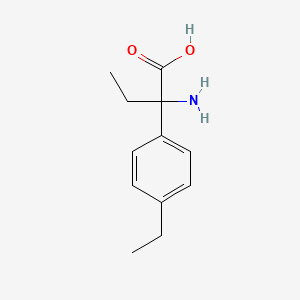
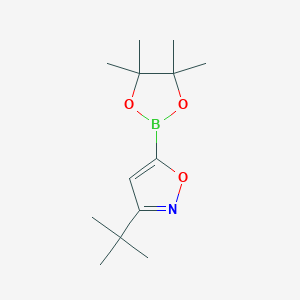
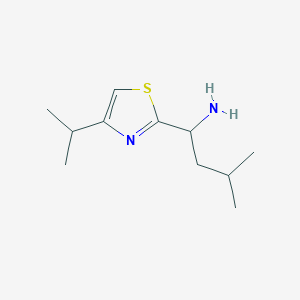

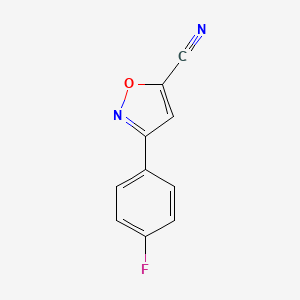
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
